2-Chloro-6-ethenylimidazo[1,2-b]pyridazine-3-sulfonamide
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Overview
Description
2-Chloro-6-vinylimidazo[1,2-b]pyridazine-3-sulfonamide is a heterocyclic compound that belongs to the class of imidazo[1,2-b]pyridazines. The presence of the sulfonamide group in the structure enhances its solubility and bioavailability, making it a promising candidate for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-vinylimidazo[1,2-b]pyridazine-3-sulfonamide typically involves the following steps:
Formation of the Imidazo[1,2-b]pyridazine Core: This is achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorine Atom: Chlorination is usually performed using reagents such as thionyl chloride or phosphorus pentachloride.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of 2-Chloro-6-vinylimidazo[1,2-b]pyridazine-3-sulfonamide follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction of the sulfonamide group can yield the corresponding amine.
Substitution: The chlorine atom can be substituted with various nucleophiles, such as amines or thiols, to form a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) and thiourea.
Major Products
Epoxides and Diols: From oxidation reactions.
Amines: From reduction of the sulfonamide group.
Various Derivatives: From substitution reactions.
Scientific Research Applications
Chemistry: It serves as a versatile building block for the synthesis of more complex molecules.
Biology: The compound exhibits significant antimicrobial and anticancer activities.
Medicine: It is being investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-Chloro-6-vinylimidazo[1,2-b]pyridazine-3-sulfonamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and survival.
Pathways Involved: It modulates signaling pathways such as the MAPK/ERK pathway, leading to the inhibition of cell growth and induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine
- 3-Methyl-6-(thiophen-2-yl)pyridazine
Uniqueness
2-Chloro-6-vinylimidazo[1,2-b]pyridazine-3-sulfonamide is unique due to its combination of a vinyl group and a sulfonamide group, which enhances its biological activity and solubility. This makes it a more potent and versatile compound compared to its analogs.
Properties
CAS No. |
570416-18-1 |
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Molecular Formula |
C8H7ClN4O2S |
Molecular Weight |
258.69 g/mol |
IUPAC Name |
2-chloro-6-ethenylimidazo[1,2-b]pyridazine-3-sulfonamide |
InChI |
InChI=1S/C8H7ClN4O2S/c1-2-5-3-4-6-11-7(9)8(13(6)12-5)16(10,14)15/h2-4H,1H2,(H2,10,14,15) |
InChI Key |
BHGNVOUNEJFADC-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=NN2C(=NC(=C2S(=O)(=O)N)Cl)C=C1 |
Origin of Product |
United States |
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